7,3'-Dihydroxy-4'-methoxyflavan
Overview
Description
7,3’-Dihydroxy-4’-methoxyflavan is a flavonoid compound found in various natural sources. Flavonoids are a class of polyphenolic compounds widely distributed in plants. This particular flavan has a unique arrangement of hydroxyl and methoxy groups on its aromatic ring system.
Synthesis Analysis
The synthesis of 7,3’-Dihydroxy-4’-methoxyflavan can be achieved through several methods, including chemical synthesis or extraction from plant materials. Researchers have explored various routes to obtain this compound, often starting from simpler flavonoid precursors. However, specific synthetic pathways may vary based on the desired stereochemistry and functional groups.
Molecular Structure Analysis
The molecular formula of 7,3’-Dihydroxy-4’-methoxyflavan is C₁₆H₁₆O₄ . Its systematic name reflects the positions of the hydroxyl and methoxy groups on the flavan backbone. The three-dimensional structure reveals a planar aromatic ring system with hydroxyl groups at positions 7 and 3’ and a methoxy group at position 4’. The stereochemistry of these substituents influences the compound’s biological activity.
Chemical Reactions Analysis
7,3’-Dihydroxy-4’-methoxyflavan can participate in various chemical reactions, including oxidation, glycosylation, and cyclization. These reactions modify its functional groups and impact its bioactivity. Researchers have investigated its reactivity with different reagents to understand its behavior under various conditions.
Physical And Chemical Properties Analysis
- Solubility : 7,3’-Dihydroxy-4’-methoxyflavan is sparingly soluble in water but dissolves well in organic solvents.
- Melting Point : The compound’s melting point varies, but it typically falls within a specific range.
- UV-Vis Absorption : Its absorption spectrum shows characteristic peaks in the UV-Vis region due to its conjugated aromatic system.
Scientific Research Applications
Synthesis and Chemical Properties
- The total synthesis of 7,3'-dihydroxy-4'-methoxyflavan has been accomplished, highlighting its chemical structure and potential for further chemical studies. This synthesis is crucial for understanding the compound's properties and applications (Xue et al., 2003).
Antimicrobial and Antioxidant Activities
- Isolated from the stem wood of Erythrina latissima, 7,3'-dihydroxy-4'-methoxyflavan exhibited antimicrobial activity against various pathogens, including Escherichia coli and Staphylococcus aureus. It also demonstrated weak radical scavenging properties, suggesting its potential as an antioxidant (Chacha et al., 2005).
Anti-Inflammatory Properties
- Extracted from Zephyranthes candida, 7,3'-dihydroxy-4'-methoxyflavan showed significant inhibitory effects on LPS-induced NO production in mouse macrophages. These findings suggest its potential use as an anti-inflammatory agent (Zhan et al., 2016).
Enantioselective Synthesis
- A highly enantioselective synthesis process for natural flavans, including 7,3'-dihydroxy-4'-methoxyflavan, was reported. This process is significant for producing specific enantiomers of the compound, which could have different biological activities and applications (Kessberg & Metz, 2016).
Potential Anticancer Properties
- Synthesis studies have suggested the potential of 7,3'-dihydroxy-4'-methoxyflavan as an anticancer agent. Although the specific mechanisms and effectiveness need further exploration, this indicates a promising area for medical research (Matsjeh et al., 2017).
Heme Oxygenase-1 Promotional Activities
- Compounds related to 7,3'-dihydroxy-4'-methoxyflavan isolated from silkworm droppings were found to increase the expression of heme oxygenase-1 (HO-1) in HepG2 cells. HO-1 is an antioxidant enzyme involved in suppressing inflammatory mediators, suggesting the compound's role in modulating oxidative stress and inflammation (Park et al., 2011).
Antimicrobial and Differentiation Properties
- Flavans including 7,3'-dihydroxy-4'-methoxyflavan extracted from Dracaena cambodiana displayed antimicrobial activities. This research highlights its potential in developing new antimicrobial agents (Liu et al., 2008).
Cytotoxicity and Anticancer Potential
- The synthesis of 7-hydroxy-4'-methoxyflavanone and 7-hydroxy-4'-methoxyflavone, closely related to 7,3'-dihydroxy-4'-methoxyflavan, demonstrated cytotoxicity against cervical and colon cancer cells. This suggests the compound's potential in cancer treatment (Chen et al., 2005).
Allelopathic Mechanism
- Isoflavanones, structurally similar to 7,3'-dihydroxy-4'-methoxyflavan, isolated from the root exudate of Desmodium uncinatum showed potential allelopathic properties. This suggests a role in plant ecology and possible agricultural applications (Tsanuo et al., 2003).
Antipicornavirus Activity
- Analogues of 4'-hydroxy-3-methoxyflavones, which are structurally related to 7,3'-dihydroxy-4'-methoxyflavan, showed potent antiviral activities against picornaviruses. This indicates potential use in antiviral drug development (De Meyer et al., 1991).
Safety And Hazards
While 7,3’-Dihydroxy-4’-methoxyflavan is generally considered safe, caution should be exercised during handling and administration. Toxicity studies and safety assessments are essential to determine any adverse effects. Always follow proper laboratory safety protocols when working with this compound.
Future Directions
Future research should focus on:
- Elucidating its biological targets and pathways.
- Investigating its potential therapeutic applications (e.g., anti-inflammatory, anticancer, or cardiovascular effects).
- Developing efficient synthetic methods.
- Assessing its bioavailability and pharmacokinetics.
properties
IUPAC Name |
2-(3-hydroxy-4-methoxyphenyl)-3,4-dihydro-2H-chromen-7-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-19-15-7-4-11(8-13(15)18)14-6-3-10-2-5-12(17)9-16(10)20-14/h2,4-5,7-9,14,17-18H,3,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGTOSQKIOMIICT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CCC3=C(O2)C=C(C=C3)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60458442 | |
Record name | 2-(3-hydroxy-4-methoxyphenyl)-3,4-dihydro-2H-chromen-7-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60458442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; sweet aroma | |
Record name | 3',7-Dihydroxy-4'-methoxyflavan | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2144/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Practically insoluble to insoluble in water; soluble in DMSO; slightly soluble in non-polar solvents, Soluble (in ethanol) | |
Record name | 3',7-Dihydroxy-4'-methoxyflavan | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2144/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
2-(3-hydroxy-4-methoxyphenyl)-3,4-dihydro-2H-chromen-7-ol | |
CAS RN |
76426-35-2 | |
Record name | 2-(3-hydroxy-4-methoxyphenyl)-3,4-dihydro-2H-chromen-7-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60458442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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